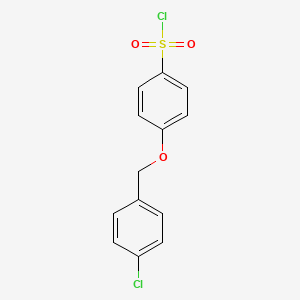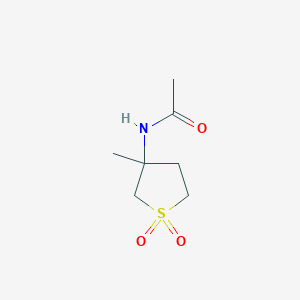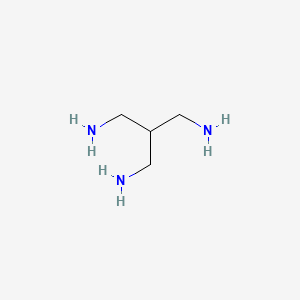
4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride is an organic compound with the molecular formula C13H10Cl2O3S. It is a derivative of benzenesulfonyl chloride, featuring a chlorobenzyl group attached to the benzenesulfonyl moiety. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Chlorobenzyl alcohol+Benzenesulfonyl chloride→4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation: The chlorobenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Aldehydes and Carboxylic Acids: Formed by the oxidation of the chlorobenzyl group.
Applications De Recherche Scientifique
4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The chlorobenzyl group can also participate in various reactions, contributing to the compound’s versatility in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: A simpler analogue with a similar sulfonyl chloride group but without the chlorobenzyl moiety.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A related compound with a methyl group instead of a chlorobenzyl group, commonly used in organic synthesis.
4-(Benzyloxy)benzenesulfonyl Chloride: A similar compound with a benzyloxy group instead of a chlorobenzyl group.
Uniqueness
4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride is unique due to the presence of the chlorobenzyl group, which imparts distinct reactivity and properties compared to its analogues. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Propriétés
Numéro CAS |
246547-30-8 |
|---|---|
Formule moléculaire |
C13H10Cl2O3S |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H10Cl2O3S/c14-11-3-1-10(2-4-11)9-18-12-5-7-13(8-6-12)19(15,16)17/h1-8H,9H2 |
Clé InChI |
SHCIJXMSOSPONP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)
![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)

![butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119715.png)

![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12119732.png)

![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119753.png)


![4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]-](/img/structure/B12119779.png)
